molecular formula C16H26ClNO2 B13403940 (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

Cat. No.: B13403940
M. Wt: 305.87 g/mol
InChI Key: PPKXEPBICJTCRU-CDUMCSIOSA-N
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Description

(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanol core substituted with a methoxyphenyl group and a bis(trideuteriomethyl)amino group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride typically involves multiple steps:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a series of reactions starting from cyclohexanone, involving reduction and functional group transformations.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a phenyl group with a methoxy group, typically using methoxybenzene and appropriate catalysts.

    Addition of the Bis(trideuteriomethyl)amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets. The bis(trideuteriomethyl)amino group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-[[bis(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
  • (1S,2S)-2-[[bis(ethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

Uniqueness

The presence of the bis(trideuteriomethyl)amino group in (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C16H26ClNO2

Molecular Weight

305.87 g/mol

IUPAC Name

(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3;

InChI Key

PPKXEPBICJTCRU-CDUMCSIOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Origin of Product

United States

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